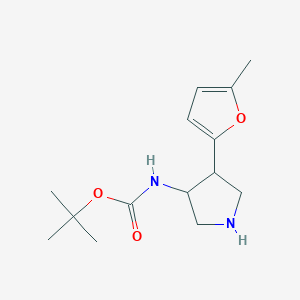

Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate

CAS No.: 2097975-89-6

Cat. No.: VC3131778

Molecular Formula: C14H22N2O3

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097975-89-6 |

|---|---|

| Molecular Formula | C14H22N2O3 |

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | tert-butyl N-[4-(5-methylfuran-2-yl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C14H22N2O3/c1-9-5-6-12(18-9)10-7-15-8-11(10)16-13(17)19-14(2,3)4/h5-6,10-11,15H,7-8H2,1-4H3,(H,16,17) |

| Standard InChI Key | GIKDBHULHZGVOK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C2CNCC2NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC=C(O1)C2CNCC2NC(=O)OC(C)(C)C |

Introduction

Structural Properties and Chemical Characteristics

Molecular Structure

Similar to other tert-butyl carbamate compounds, this compound is likely stable under normal laboratory conditions but sensitive to strong acids which can cleave the Boc protecting group.

Synthesis and Preparation Methods

Key Intermediates and Reaction Conditions

Based on synthetic strategies for similar compounds, key intermediates might include:

Table 2: Potential Key Intermediates in the Synthesis of Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate

| Intermediate | Role in Synthesis | Reaction Conditions |

|---|---|---|

| Appropriately functionalized pyrrolidine | Core structure | Various depending on source |

| 5-Methylfuran-2-boronic acid or equivalent | Source of furan moiety | Typically used in Suzuki-Miyaura coupling |

| Di-tert-butyl dicarbonate (Boc₂O) | Source of carbamate protecting group | Basic conditions, typically with triethylamine or DIEA |

| Potential catalyst systems | Facilitate C-C bond formation | Pd(0) or Pd(II) catalysts with appropriate ligands |

Chemoenzymatic methods could potentially achieve high stereoselectivity (>99% ee) as demonstrated for related compounds . The potential for scale-up would make such approaches industrially relevant, especially if they avoid toxic reagents and harsh conditions.

Pharmacological and Biological Applications

| Structural Feature | Potential Contribution to Activity | Based on Analog Evidence |

|---|---|---|

| Pyrrolidine core | Provides conformational rigidity and potential for H-bond interactions | Similar heterocyclic amines in various bioactive compounds |

| Furan ring | May engage in π-stacking interactions with aromatic residues in target proteins | Heterocyclic ring systems common in pharmaceutical agents |

| Methyl substituent on furan | May enhance lipophilicity and fine-tune receptor interactions | Small alkyl substituents often optimize pharmacokinetic properties |

| Boc protecting group | Typically removed to reveal free amine in final bioactive compounds | Common protecting group in pharmaceutical intermediates |

Analytical Characterization

Spectroscopic Methods

Characterization of Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate would typically employ multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal distinct signals:

-

¹H NMR would show characteristic signals for the tert-butyl group (singlet around δ 1.4-1.5 ppm), furan protons (typically δ 5.9-6.3 ppm), pyrrolidine protons, and N-H proton

-

¹³C NMR would show carbons from the tert-butyl group, carbonyl carbon (around δ 155-156 ppm), and carbons from the heterocyclic rings

-

-

Mass Spectrometry would confirm the molecular weight (approximately 264.32 g/mol) and provide fragmentation patterns characteristic of the structural elements.

-

Infrared Spectroscopy would show characteristic bands for the carbamate C=O stretching (approximately 1690-1710 cm⁻¹) and N-H stretching.

These analytical profiles would be comparable to those of related compounds like tert-butyl N-[1-[2-benzylsulfonyl-8-[tert-butoxycarbonyl(methyl)amino]-6-fluoro-9H-pyrimido[4,5-b]indol-4-yl]pyrrolidin-3-yl]-N-methyl-carbamate, which has been characterized by LCMS and NMR spectroscopy .

Chromatographic Methods

For purity analysis and isolation, chromatographic methods would be essential:

-

High-Performance Liquid Chromatography (HPLC) with UV detection would be useful for determining purity and for separating stereoisomers if present.

-

Chiral chromatography would be necessary for resolving and quantifying enantiomeric purity, especially important if the compound is intended for pharmaceutical applications.

-

Liquid Chromatography-Mass Spectrometry (LCMS) could provide retention time data and mass spectral confirmation, similar to the LCMS data reported for related compounds (RT = 3.78 min for a related tert-butyl carbamate compound) .

Comparison with Related Compounds

Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate shares structural similarities with several compounds documented in the literature, allowing for comparative analysis:

Table 4: Comparison with Structurally Related Compounds

Future Research Directions

Research on Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate could advance in several directions:

-

Development of efficient stereoselective synthetic routes, potentially employing chemoenzymatic methods similar to those reported for related compounds.

-

Exploration of the compound as a building block for medicinal chemistry, particularly in the development of orexin receptor antagonists or IRAK4 inhibitors, areas where similar structural motifs have shown promise.

-

Investigation of structure-activity relationships through systematic modification of the basic scaffold, including variation of the substituents on the furan ring and exploration of different stereochemical configurations.

-

Environmental and safety assessment of synthetic routes, aiming to develop greener processes with minimal use of toxic reagents and hazardous reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume